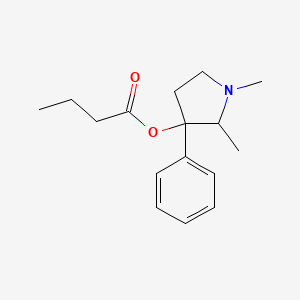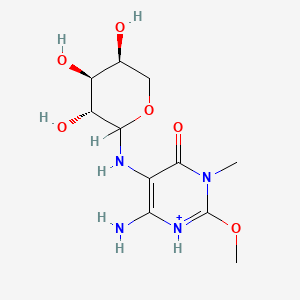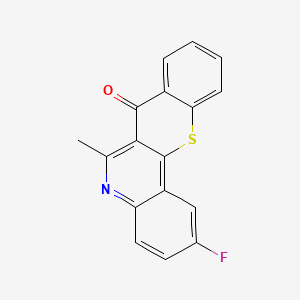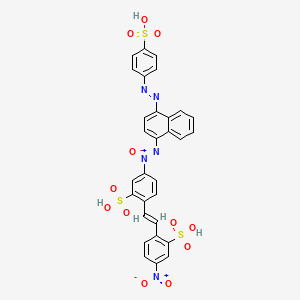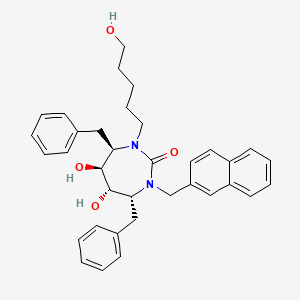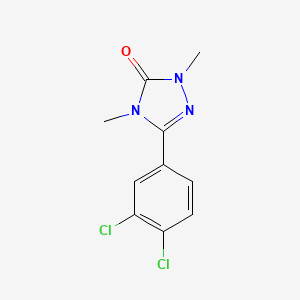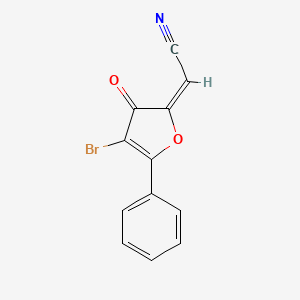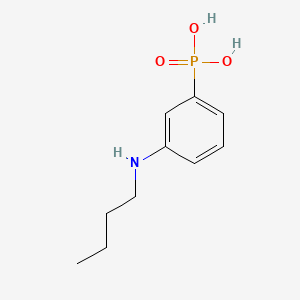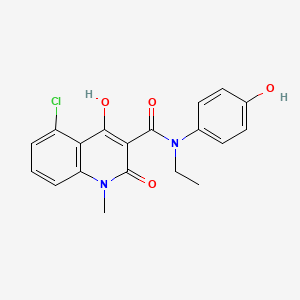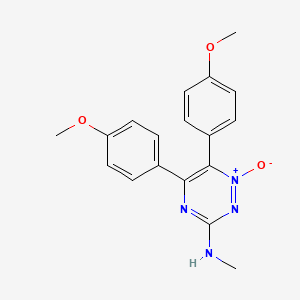
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide is a chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of methoxyphenyl groups and the N-methyl substitution contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.
N-Methylation: The N-methyl group can be added using methylating agents such as methyl iodide.
Oxidation: The final step involves the oxidation of the triazine derivative to form the 1-oxide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can convert the 1-oxide back to the parent triazine compound.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazin-3-amine derivatives: Compounds with similar triazine cores but different substituents.
Methoxyphenyl-substituted compounds: Molecules with methoxyphenyl groups attached to different cores.
N-Methylated compounds: Chemicals with N-methyl groups in various positions.
Uniqueness
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-methyl-, 1-oxide is unique due to the combination of its triazine core, methoxyphenyl groups, and N-methyl substitution. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
102429-90-3 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5,6-bis(4-methoxyphenyl)-N-methyl-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C18H18N4O3/c1-19-18-20-16(12-4-8-14(24-2)9-5-12)17(22(23)21-18)13-6-10-15(25-3)11-7-13/h4-11H,1-3H3,(H,19,20,21) |
Clave InChI |
HMFYBXAKJJONFQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=C([N+](=N1)[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


